Propargyl-PEG3-phosphonic acid ethyl ester

Description

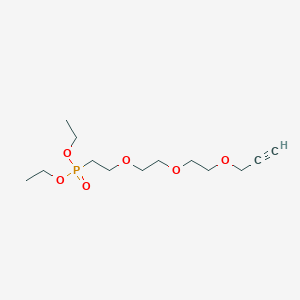

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25O6P/c1-4-7-15-8-9-16-10-11-17-12-13-20(14,18-5-2)19-6-3/h1H,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCMRBALVMVXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCC#C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Design of a Heterobifunctional Linker

An In-Depth Technical Guide to Propargyl-PEG3-phosphonic acid ethyl ester: Properties, Reactivity, and Applications

In the landscape of modern chemical biology and materials science, precision and control are paramount. The ability to selectively connect distinct molecular entities—be they small molecule drugs, large biologics, or solid surfaces—underpins progress in fields ranging from targeted therapeutics to advanced diagnostics. This compound (CAS: 1052678-30-4) emerges as a quintessential tool in this context. It is not merely a chemical compound but a strategically engineered heterobifunctional linker, designed to offer orthogonal reactivity at either end of a flexible, hydrophilic spacer.

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of this versatile molecule. We will dissect its core components, elucidate its chemical reactivity, present field-proven experimental protocols, and survey its critical applications. The narrative moves beyond a simple recitation of facts to explain the causality behind its design and utility, reflecting a Senior Application Scientist's perspective on leveraging its unique properties for successful research outcomes.

Part 1: Core Chemical and Physical Properties

The functionality of this compound is a direct result of its three constituent parts: a terminal propargyl group, a tri-polyethylene glycol (PEG3) spacer, and a phosphonic acid ethyl ester moiety.[1] Each component imparts distinct and crucial characteristics to the overall molecule.

Molecular Identity and Physicochemical Characteristics

A clear understanding of the fundamental properties is the foundation for any experimental design. The key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate | [2][3] |

| CAS Number | 1052678-30-4 | [2] |

| Molecular Formula | C13H25O6P | [3] |

| Molecular Weight | 308.31 g/mol | [2] |

| InChI Key | WNCMRBALVMVXLA-UHFFFAOYSA-N | [1][2] |

| Purity | Typically ≥95-98% | [2] |

| Solubility | Soluble in DMSO, DCM | [4] |

| Storage Conditions | Store at -20°C for long-term stability | [4][5] |

Structural Dissection and Functional Significance

The molecule's architecture is a testament to rational design in bifunctional scaffolds.[1]

Caption: Workflow for a typical CuAAC "Click" reaction.

Experimental Protocol: CuAAC Conjugation to an Azide-Modified Peptide

-

Objective: To conjugate this compound to an azide-containing peptide.

-

Materials:

-

This compound (10 mM stock in DMSO).

-

Azide-Peptide (e.g., Azido-Gly-Arg-Gly-Asp-Ser) (10 mM stock in water).

-

Copper(II) Sulfate (CuSO4) (50 mM stock in water).

-

Sodium Ascorbate (100 mM stock in water, freshly prepared).

-

Solvent: PBS buffer, pH 7.4, or a mixture like t-BuOH/H2O.

-

-

Methodology:

-

Reactant Preparation: In a microcentrifuge tube, add 10 µL of the Azide-Peptide stock solution (0.1 µmol, 1.0 eq). Add 12 µL of the this compound stock solution (0.12 µmol, 1.2 eq). Add buffer to a final volume of 100 µL.

-

Catalyst Addition: Premix the catalyst. Add 4 µL of the CuSO4 stock solution (0.2 µmol, 2.0 eq) to 4 µL of the Sodium Ascorbate stock solution (0.4 µmol, 4.0 eq). The solution should turn a faint yellow. Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. A slight excess ensures the catalyst remains in its active state throughout the reaction.

-

Initiation: Immediately add the 8 µL of the catalyst mixture to the reactant solution. Vortex gently to mix.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

-

Purification: Upon completion (monitored by LC-MS), the resulting conjugate can be purified using reverse-phase HPLC to remove excess reagents and catalyst.

-

The Phosphonate Terminus: Surface Modification and Immobilization

The phosphonate ester end is ideal for anchoring molecules onto metal oxide surfaces. The ester provides moderate stability, but for applications requiring robust, long-term immobilization, it is often hydrolyzed to the free phosphonic acid.

Experimental Protocol: Hydrolysis and Immobilization onto a Titanium Dioxide Surface

-

Objective: To functionalize a TiO2-coated slide with the linker for subsequent biomolecule attachment.

-

Materials:

-

This compound.

-

Hydrochloric Acid (HCl), 1 M.

-

Ethanol.

-

Titanium dioxide-coated glass slides.

-

-

Methodology:

-

Ester Hydrolysis (Deprotection):

-

Dissolve the linker in a 1:1 mixture of ethanol and 1 M HCl.

-

Heat the solution at 50-60°C for 2-4 hours. Causality Note: The acidic conditions catalyze the hydrolysis of the ethyl ester groups to carboxylic acids, exposing the highly adhesive phosphonic acid groups.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Neutralize the solution carefully with a base (e.g., NaOH) and remove the solvent under reduced pressure to yield the free acid form (Propargyl-PEG3-phosphonic acid).

-

-

Surface Functionalization:

-

Prepare a 1-5 mM solution of the hydrolyzed linker (Propargyl-PEG3-phosphonic acid) in a suitable solvent like ethanol or anhydrous toluene.

-

Immerse the pre-cleaned TiO2 slides in the solution.

-

Incubate for 12-24 hours at room temperature. Causality Note: The phosphonic acid groups form strong, dative bonds with the metal oxide surface, creating a self-assembled monolayer.

-

Remove the slides and rinse thoroughly with ethanol and deionized water to remove any non-covalently bound linker.

-

The slide is now functionalized with terminal propargyl groups, ready for subsequent click chemistry immobilization of azide-tagged biomolecules.

-

-

Part 3: Key Applications in Research and Development

The unique bifunctional nature of this linker has positioned it as a critical component in several high-impact research areas.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to degrade specific disease-causing proteins. [5]They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Propargyl-PEG3-phosphonic acid and its derivatives are frequently used as the linker component. [5][6][7]The PEG spacer provides the necessary length and flexibility for the two ligands to simultaneously engage their respective protein partners, and its hydrophilicity aids in the overall solubility and cell permeability of the final PROTAC molecule.

Caption: General structure of a PROTAC utilizing a PEG linker.

Biocompatible Surface Engineering

The ability to create stable, functionalized surfaces is vital for medical implants, biosensors, and diagnostic arrays. By using the phosphonate anchor, researchers can coat metal oxide materials (e.g., titanium implants) with this linker. [1]The exposed propargyl groups can then be used to immobilize bioactive molecules, such as anti-fouling polymers, cell-adhesion peptides (like RGD), or antibodies, thereby creating a highly specific and biocompatible interface.

Development of Imaging Agents and Diagnostics

The phosphonate group's ability to chelate metal ions can be exploited in the development of imaging agents. [8]By conjugating a targeting ligand (e.g., a small molecule or antibody) to the propargyl end, and then chelating a paramagnetic or radioactive metal ion with the phosphonate end, one can create targeted contrast agents for MRI or radiotracers for PET imaging, respectively. [8]

Part 4: Synthesis, Stability, and Handling

-

Synthesis: A common synthetic route involves a Williamson ether synthesis to attach the propargyl group to a PEG3 diol, followed by functionalization of the other end and a Michaelis-Arbuzov reaction with triethyl phosphite to install the phosphonate ester. [1]Orthogonal protecting group strategies are essential to ensure selective functionalization of each end of the PEG spacer. [1]* Stability: The phosphonate ester linkages exhibit moderate stability. They are susceptible to hydrolysis under strong acidic or basic conditions, a property that can be intentionally used for deprotection. [1]At neutral pH and ambient temperature, hydrolysis is generally slow. The ether linkages of the PEG backbone and the carbon-phosphorus bond are highly stable.

-

Handling and Storage: For maximum shelf-life, the compound should be stored at -20°C. [4][9]As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn. For research use only. Not for human or veterinary use. [1]

Conclusion

This compound is a powerful and versatile tool that embodies the principles of modern molecular engineering. Its well-defined structure, combining a hydrophilic spacer with two orthogonally reactive functional groups, provides researchers with a reliable platform for a myriad of applications. From constructing next-generation PROTAC therapeutics and engineering bioactive surfaces to developing novel diagnostic agents, this linker offers a robust solution for covalently connecting disparate chemical and biological worlds. Understanding its properties and the rationale behind its design is key to unlocking its full potential in the laboratory.

References

- This compound | Benchchem. (URL: )

-

This compound|CAS 1052678-30-4 - DC Chemicals. (URL: [Link])

-

Propargyl-PEG3-phosphonic acid diethyl ester - MySkinRecipes. (URL: [Link])

-

Propargyl-PEG3-phosphonic acid | C9H17O6P | CID 123132122 - PubChem - NIH. (URL: [Link])

-

Diethyl propylphosphonate | C7H17O3P | CID 140428 - PubChem - NIH. (URL: [Link])

-

Phosphonic Systems. Part 3.' Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond - Docentes FCT NOVA. (URL: [Link])

-

Phosphonate PEG - AxisPharm. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1052678-30-4 [sigmaaldrich.com]

- 3. This compound|CAS 1052678-30-4|DC Chemicals [dcchemicals.com]

- 4. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG3-phosphonic acid diethyl ester | TargetMol [targetmol.com]

- 6. Propargyl--PEG3-phosphonic acid CAS#: 1714139-62-4 [amp.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 9. labsolu.ca [labsolu.ca]

Synthesis of Propargyl-PEG3-Phosphonic Acid Ethyl Ester: A Technical Guide for Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route for Propargyl-PEG3-phosphonic acid ethyl ester, a heterobifunctional linker of significant interest in contemporary drug discovery. Primarily utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), this molecule's distinct functionalities—a terminal alkyne for "click" chemistry, a hydrophilic PEG spacer, and a phosphonate moiety for further conjugation or property modulation—make it a versatile tool. This document details a strategic, three-step synthesis, beginning with the selective monopropargylation of triethylene glycol. Each subsequent step is elaborated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, self-validating experimental protocols, including purification and characterization. The guide is designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to successfully synthesize and utilize this valuable chemical scaffold.

Introduction: The Strategic Role of Heterobifunctional Linkers

The advent of targeted protein degradation has revolutionized therapeutic strategies, with PROTACs emerging as a powerful modality.[1][2] These chimeric molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing polyubiquitination and subsequent degradation by the proteasome.[2] The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding "warhead" to the E3-recruiting "anchor".[1] The linker is not merely a spacer but a key determinant of the ternary complex's stability and geometry, profoundly influencing degradation efficiency and selectivity.[]

Molecular Architecture and Functionality

This compound is a prime example of a strategically designed bifunctional scaffold.[4] Its architecture is composed of three critical domains:

-

The Propargyl Group: This terminal alkyne (H-C≡C-) serves as a highly versatile reactive handle. It is the key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][5] This reaction's high efficiency, selectivity, and biocompatibility make it an ideal method for conjugating the linker to a warhead or anchor ligand functionalized with an azide group.[1]

-

The PEG3 Spacer: The triethylene glycol moiety (-(CH₂CH₂O)₃-) imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC construct. The length of the PEG chain is a critical parameter in optimizing the distance and orientation between the POI and the E3 ligase.[4]

-

The Phosphonic Acid Ethyl Ester Group: This moiety provides a distinct chemical handle for conjugation or can be used to modulate the physicochemical properties of the molecule. Phosphonate groups are known for their ability to coordinate with metal ions and can be used to attach the linker to surfaces or other molecular entities.[6][7] The ester form allows for potential prodrug strategies or subsequent hydrolysis to the free phosphonic acid for alternative conjugation chemistries.

Strategic Synthesis Design

The synthesis of a heterobifunctional molecule like this compound necessitates an orthogonal strategy, where each end of the linear scaffold can be modified independently without interfering with the other.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the ether and carbon-phosphorus bonds. The phosphonate group can be installed via a nucleophilic substitution on an activated alcohol (e.g., a tosylate) using a phosphorus nucleophile. The propargyl ether linkage can be formed through a Williamson ether synthesis. This leads to a convergent pathway starting from the commercially available and symmetric triethylene glycol.

Chosen Synthetic Pathway

The chosen forward synthesis follows a three-step sequence designed for efficiency and control:

-

Selective Monopropargylation: A Williamson ether synthesis between triethylene glycol and propargyl bromide. By using an excess of the diol, the statistical probability of monosubstitution is increased.

-

Activation of the Terminal Hydroxyl: The remaining free hydroxyl group of the mono-functionalized PEG is converted into a superior leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution.

-

Phosphonylation: A Michaelis-Arbuzov reaction is employed to displace the tosylate with triethyl phosphite, forming the stable carbon-phosphorus bond and yielding the target diethyl phosphonate ester. Subsequent selective hydrolysis can yield the monoethyl ester.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

This section provides step-by-step methodologies for the synthesis, purification, and characterization of each intermediate and the final product.

Step 1: Synthesis of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol (Propargyl-PEG3-OH)

-

Principle and Rationale: This reaction is a classic Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate one hydroxyl group of triethylene glycol to form the sodium alkoxide.[10][11] A significant excess of triethylene glycol is used relative to propargyl bromide to statistically favor the formation of the mono-alkylation product over the di-alkylation byproduct. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the reactants and its inertness under the basic reaction conditions.

-

Detailed Experimental Protocol:

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (200 mL) to a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add triethylene glycol (5 equivalents) to the flask. Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.

-

Dissolve propargyl bromide (80% solution in toluene, 1.0 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the propargyl bromide solution dropwise to the reaction mixture at room temperature over 1 hour.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Remove the majority of the THF under reduced pressure using a rotary evaporator.

-

Partition the residue between water (150 mL) and ethyl acetate (200 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 80%).

-

Characterization (¹H NMR, CDCl₃): The spectrum should confirm the presence of the propargyl group (a triplet at ~2.4 ppm for the alkyne C-H and a doublet at ~4.2 ppm for the -O-CH₂-C≡CH protons) alongside the characteristic PEG backbone signals (~3.6-3.7 ppm) and a terminal hydroxyl group.

-

Step 2: Synthesis of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (Propargyl-PEG3-OTs)

-

Principle and Rationale: To facilitate the C-P bond formation, the terminal hydroxyl group of Propargyl-PEG3-OH is converted into a tosylate, an excellent leaving group. The reaction involves the nucleophilic attack of the alcohol onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl byproduct generated during the reaction, driving it to completion.

-

Detailed Experimental Protocol:

-

Dissolve Propargyl-PEG3-OH (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol) in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor for the disappearance of the starting alcohol by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

-

Purification and Characterization:

-

Purification: The product is typically of high purity and can often be used directly in the next step. If necessary, it can be purified by flash column chromatography (ethyl acetate/hexanes).

-

Characterization (¹H NMR, CDCl₃): Look for the disappearance of the hydroxyl proton and the appearance of aromatic protons from the tosyl group (two doublets at ~7.35 ppm and ~7.80 ppm) and a methyl singlet at ~2.45 ppm. The methylene protons adjacent to the tosylate group will shift downfield to ~4.15 ppm.

-

**3.3 Step 3: Synthesis of Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate (Propargyl-PEG3-P(O)(OEt)₂) **

-

Principle and Rationale: This transformation is achieved via the Michaelis-Arbuzov reaction.[4] The reaction involves the Sₙ2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic carbon bearing the tosylate leaving group. This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation (loss of an ethyl group, which is captured by the tosylate anion) to form the stable pentavalent phosphonate ester.[12] The reaction is typically driven by heat.

-

Detailed Experimental Protocol:

-

Combine Propargyl-PEG3-OTs (1.0 equivalent) and triethyl phosphite (3.0 to 5.0 equivalents) in a round-bottom flask equipped with a condenser under an inert atmosphere.

-

Heat the reaction mixture to 120-140 °C and maintain for 6-12 hours. Monitor the reaction by TLC or ³¹P NMR for the appearance of the product signal.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and other volatile byproducts under high vacuum.

-

-

Purification and Characterization:

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 5%).

-

Characterization (¹H NMR, CDCl₃): The spectrum will show the characteristic signals for the diethyl phosphonate group: a multiplet at ~4.1 ppm (4H, -P(O)(O-CH₂)₂) and a triplet at ~1.3 ppm (6H, -P(O)(OCH₂-CH₃)₂).

-

Characterization (³¹P NMR, CDCl₃): A single peak in the range of δ = +25 to +30 ppm is indicative of the formation of the phosphonate ester.

-

Advanced Topic: Selective Hydrolysis

The protocol above yields the diethyl ester. To obtain the target "this compound" (the monoethyl ester), a selective, partial hydrolysis is required.[4] This is a non-trivial transformation as the second hydrolysis can be competitive. Controlled conditions, such as using one equivalent of a base (e.g., NaOH or KOH) in an aqueous/alcoholic solvent system at room temperature, followed by careful acidic workup, may achieve the desired monoester. This step requires careful optimization and analytical monitoring (e.g., by ³¹P NMR or LC-MS) to maximize the yield of the desired product.

Data Summary

The following table summarizes key quantitative data and expected analytical signatures for the compounds in the synthetic pathway.

| Compound Name | Step | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ³¹P NMR (δ ppm) |

| Propargyl-PEG3-OH | 1 | C₉H₁₆O₄ | 188.22 | 50-65 | 4.20 (d, 2H), 3.75-3.60 (m, 12H), 2.42 (t, 1H) | N/A |

| Propargyl-PEG3-OTs | 2 | C₁₆H₂₂O₆S | 342.41 | 85-95 | 7.80 (d, 2H), 7.35 (d, 2H), 4.16 (t, 2H), 2.45 (s, 3H) | N/A |

| Propargyl-PEG3-P(O)(OEt)₂ | 3 | C₁₃H₂₅O₆P | 308.31 | 70-85 | 4.20 (d, 2H), 4.10 (m, 4H), 2.42 (t, 1H), 1.33 (t, 6H) | ~28 |

Conclusion

The described three-step synthetic route provides a reliable and scalable method for producing Propargyl-PEG3-phosphonic acid diethyl ester, a key building block for PROTACs and other advanced bioconjugates. By understanding the principles behind each transformation—from the statistics-driven Williamson ether synthesis to the thermally-induced Michaelis-Arbuzov reaction—researchers can effectively troubleshoot and adapt this protocol. The strategic inclusion of orthogonal functional groups makes this linker an invaluable asset for professionals in drug discovery, enabling the modular and efficient assembly of complex therapeutic agents.

References

-

BenchChem. This compound.

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020, 1(5): 273–312.

-

Enamine. Building blocks and linkers for PROTAC synthesis.

-

BenchChem. A step-by-step guide for synthesizing a PROTAC with a pre-made linker.

-

Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis.

-

Gull, Prince, et al. Polyphosphonate ligands: From synthesis to design of hybrid PEGylated nanoparticles toward phototherapy studies. International Journal of Biological Macromolecules, vol. 108, 2018, pp. 627-636.

-

BOC Sciences. Overview of PROTAC Linkers: Types and Design.

-

Ferreira, C. A., et al. Synthesis of polymeric phosphonates for selective delivery of radionuclides to osteosarcoma. Bioconjugate Chemistry, vol. 22, no. 4, 2011, pp. 606-14.

-

BroadPharm. PEG Phosphonate.

-

AxisPharm. Phosphonate PEG.

-

Wikipedia. Williamson ether synthesis.

-

TargetMol. Propargyl-PEG3-phosphonic acid diethyl ester.

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube, 29 Aug. 2018.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Organic Syntheses. Triethyl phosphite.

-

MedChemExpress. Propargyl-PEG3-phosphonic acid.

-

BenchChem. Triethylene Glycol Monododecyl Ether: A Core Component in Modern Drug Development.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

"Propargyl-PEG3-phosphonic acid ethyl ester" molecular weight

An In-Depth Technical Guide to Propargyl-PEG3-phosphonic acid ethyl ester: Properties, Synthesis, and Applications

Abstract

This compound is a heterobifunctional linker of significant interest in chemical biology, drug development, and materials science. This molecule, with a precise molecular weight of 308.31 g/mol , integrates three critical functional moieties: a terminal propargyl group for bio-orthogonal "click" chemistry, a hydrophilic three-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility, and a phosphonic acid ethyl ester group for surface anchoring or as a protected precursor to a phosphonic acid. This guide provides a comprehensive overview of its chemical properties, synthesis strategies, and core applications, offering researchers and drug development professionals a practical resource for leveraging this versatile chemical tool.

Molecular Overview and Physicochemical Properties

This compound is engineered as a molecular scaffold to connect two different entities, such as a biomolecule and a surface, or two different proteins in a proteolysis-targeting chimera (PROTAC).[1] Its linear structure and distinct functionalities at each terminus allow for controlled, sequential reactions.

Chemical Structure and Key Properties

The molecule's structure is fundamental to its function. The synonym, diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate, describes its composition precisely.[2][3]

Caption: Simplified orthogonal synthesis workflow.

Quality Control

Post-synthesis, rigorous purification is performed, typically using column chromatography. The identity and purity of the final product are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and the presence of all key functional groups.

-

Mass Spectrometry: To verify the molecular weight of 308.31 g/mol .

-

HPLC: To determine the purity, which is typically ≥98%. [2][4]

Core Applications in Research and Drug Development

The unique trifecta of functionalities—a clickable alkyne, a solubilizing PEG chain, and a stable phosphonate anchor—makes this scaffold a highly versatile tool. [1]

Bioconjugation and PROTAC Synthesis

The primary application is in bioconjugation via click chemistry. [5]It is widely used as a PEG-based linker for the synthesis of PROTACs. [6]PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. [6]In this context, one end of the linker (e.g., the propargyl group) is attached to a ligand for the target protein, while the other end is functionalized and connected to a ligand for the E3 ligase.

Development of Antibody-Drug Conjugates (ADCs)

The linker is valuable for constructing ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. [7]This strategy allows for targeted delivery of the drug to cancer cells, minimizing off-target toxicity. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the resulting ADC.

Surface Modification and Biosensor Development

The phosphonic acid ethyl ester moiety is a key feature for materials science applications. After hydrolysis to the free phosphonic acid, the linker can be used to immobilize biomolecules onto metal oxide surfaces. [1]This is a two-step strategy:

-

First, a biomolecule of interest (e.g., an enzyme or antibody) is conjugated to the propargyl end of the linker via click chemistry.

-

Second, the resulting conjugate is anchored to a surface (e.g., a nanoparticle or sensor chip) through the strong interaction of the phosphonic acid group. [1]

Experimental Protocols

The following are generalized protocols that serve as a starting point for laboratory applications. Researchers should optimize conditions for their specific molecules and systems.

General Protocol for CuAAC "Click" Reaction

This protocol describes the conjugation of an azide-containing molecule to this compound.

-

Reagent Preparation:

-

Dissolve the this compound (1.2 equivalents) and the azide-containing substrate (1.0 equivalent) in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) (0.1 equivalents).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (0.3 equivalents).

-

-

Reaction Execution:

-

Combine the solutions of the propargyl linker and the azide substrate in a reaction vessel.

-

Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. The addition of the reducing agent first is crucial to generate the active Cu(I) catalyst in situ.

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be diluted and purified, typically by reverse-phase HPLC, to isolate the desired triazole-linked conjugate.

-

Protocol for Hydrolysis to Phosphonic Acid

This protocol describes the de-esterification to expose the phosphonic acid for surface binding.

-

Reagent Preparation:

-

Dissolve the this compound or its conjugate in a suitable solvent like dioxane or ethanol.

-

-

Reaction Execution:

-

Add an excess of a silyl halide, such as bromotrimethylsilane (TMSBr), to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of methanol or water.

-

-

Workup and Isolation:

-

Evaporate the solvents under reduced pressure. The resulting phosphonic acid is often used directly in the next step (e.g., for surface functionalization) without extensive purification. Selective esterification and hydrolysis of phosphonic acids can be complex, and reaction conditions must be carefully controlled. [8]

-

Conclusion

This compound is a powerful and versatile chemical tool with a well-defined molecular weight of 308.31 g/mol . Its rationally designed structure, combining bio-orthogonal reactivity, hydrophilicity, and a stable anchoring group, provides researchers with a reliable linker for a wide array of applications, from targeted drug delivery and protein degradation to advanced materials functionalization. Understanding its properties and the causality behind its design is key to successfully implementing it in complex scientific endeavors.

References

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Propargyl-PEG3-phosphonic acid. National Institutes of Health. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Propargyl-PEG3-phosphonic acid diethyl ester. Retrieved from [Link]

-

Precise PEG. (n.d.). Propargyl-PEG3-Phosphonic Ester. Retrieved from [Link]

-

Dembkowski, K., et al. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(23), 5550. National Institutes of Health. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1052678-30-4 [sigmaaldrich.com]

- 3. This compound|CAS 1052678-30-4|DC Chemicals [dcchemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Propargyl-PEG3-phosphonic acid diethyl ester [myskinrecipes.com]

- 6. Propargyl-PEG3-phosphonic acid diethyl ester | TargetMol [targetmol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

"Propargyl-PEG3-phosphonic acid ethyl ester" solubility

An In-depth Technical Guide to the Solubility of Propargyl-PEG3-phosphonic acid ethyl ester

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterobifunctional linker of significant interest in drug development, bioconjugation, and materials science. We will dissect the molecule's unique architecture to explain its solubility profile, offering researchers and scientists a foundational understanding for its effective use. This document details recommended solvents, provides protocols for solubility determination and stock solution preparation, and discusses critical stability considerations. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility for professionals in the field.

Introduction to this compound

This compound is a specialized chemical scaffold engineered with three distinct functional domains: a terminal propargyl group, a tri-ethylene glycol (PEG3) spacer, and an ethyl phosphonate moiety.[1] This trifunctional design makes it an exceptionally versatile tool for creating complex molecular architectures with precise control.[1]

Molecular Architecture and Functional Domains

To understand the solubility of this compound, one must first appreciate the contribution of each of its components:

-

Propargyl Group (-C≡CH): This terminal alkyne is a key reactive handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] From a solubility perspective, this hydrocarbon group is hydrophobic.

-

Polyethylene Glycol Spacer (-PEG3-): The three-unit ethylene glycol chain is a well-known feature used to impart hydrophilicity and biocompatibility to molecules.[1][4] This process, known as PEGylation, is a standard strategy to enhance the aqueous solubility and stability of conjugated molecules.[1]

-

Phosphonic Acid Ethyl Ester Group (-P(O)(OEt)₂): This group serves two primary purposes. In its ester form, it is relatively stable and acts as a protected version of the more reactive phosphonic acid.[1] Upon hydrolysis, the resulting phosphonic acid becomes a potent anchor for binding to metal oxide surfaces, such as hydroxyapatite, which is a key component of bone.[1] The ethyl ester groups lend a degree of lipophilicity, contrasting with the hydrophilic nature of the de-esterified phosphonic acid.

This combination of hydrophobic and hydrophilic domains gives the molecule an amphiphilic character, which dictates its behavior in different solvent systems.

Core Applications in Research and Development

The unique structure of this compound makes it a valuable linker in several advanced applications:

-

PROTACs (Proteolysis Targeting Chimeras): It is used as a PEG-based linker for the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.[5]

-

Bioconjugation: The propargyl group allows for the efficient and specific attachment of the linker to biomolecules (peptides, proteins, etc.) that have been modified to contain an azide group.[2][3]

-

Surface Modification and Materials Science: The phosphonate end can be deprotected to anchor the molecule and any attached payload onto inorganic surfaces, which is useful for developing biosensors, functionalized nanoparticles, and biocompatible coatings for medical implants.[1]

Physicochemical Properties and Solubility Profile

A precise quantitative value for the solubility of this compound in various solvents is not readily published. However, a robust solubility profile can be expertly inferred from its structure and available data on related compounds.

Predicted Solubility Behavior and Recommended Solvents

The presence of the hydrophilic PEG3 chain is explicitly intended to increase solubility in aqueous media.[3][4] However, the ethyl ester and propargyl groups introduce significant nonpolar character. This amphiphilic nature suggests that the compound will exhibit the highest solubility in polar aprotic organic solvents, which can solvate both the polar and nonpolar regions of the molecule.

Based on vendor-supplied data for the analogous phosphonic acid and general chemical principles, the following solvent recommendations can be made.

| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dichloromethane (DCM) | High | These solvents effectively solvate the entire molecule. DMSO is an excellent choice for preparing high-concentration stock solutions.[4] |

| Polar Protic | Ethanol, Methanol | Moderate to Good | The alcohol's hydroxyl group can interact with the PEG chain, but the overall polarity may be less ideal than DMSO for high concentrations. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Low to Moderate | The PEG3 chain promotes aqueous solubility, but the hydrophobic ends may limit high concentrations, potentially requiring co-solvents. |

| Nonpolar Aprotic | Hexanes, Toluene | Very Low | These solvents cannot effectively solvate the polar PEG and phosphonate portions of the molecule. |

Factors Influencing Stability in Solution

Researchers must be aware of the chemical stability of the ethyl phosphonate ester linkages. These esters are susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert them to the corresponding phosphonic acid.[1]

-

pH: At neutral pH in aqueous solutions, the rate of hydrolysis is generally slow. However, it is significantly accelerated in the presence of strong acids or bases.[1]

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.

-

Storage: For long-term stability, the compound should be stored as a solid at -20°C.[4][6] Stock solutions, particularly those in protic or aqueous solvents, should be prepared fresh. If storage is necessary, anhydrous DMSO is the preferred solvent, and solutions should be stored at -80°C to minimize degradation.[5]

Experimental Protocols

The following protocols provide a self-validating framework for researchers to handle and use this compound effectively.

Protocol for Empirical Solubility Determination

This method establishes a practical solubility limit in a chosen solvent.

-

Preparation: Place a small, accurately weighed amount of the compound (e.g., 1 mg) into a clean glass vial.

-

Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.

-

Solubilization: Vigorously mix the sample using a vortex mixer for 30-60 seconds. If dissolution is not complete, use a sonicator bath for 5-10 minutes.

-

Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible particulates, the compound is soluble at that concentration (in this example, 10 mg/mL).

-

Titration (if needed): If the compound is fully dissolved, add another weighed amount of the solid and repeat steps 3-4 to find the saturation point. If the compound is not dissolved, add further aliquots of solvent until a clear solution is achieved, recalculating the concentration at each step.

-

Documentation: Record the final concentration at which the compound is fully dissolved as the empirical solubility limit.

Protocol for Stock Solution Preparation (10 mM in DMSO)

-

Calculation: The molecular weight of this compound is approximately 308.31 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, you will need:

-

10 mmol/L * 1 L/1000 mL * 1 mL * 308.31 g/mol = 0.00030831 g = 3.08 mg

-

-

Weighing: Accurately weigh ~3.1 mg of the compound into a sterile microcentrifuge tube or vial. Record the exact weight.

-

Solvent Addition: Based on the exact weight, calculate the required volume of anhydrous DMSO.

-

Volume (mL) = [Weight (mg) / 308.31 (g/mol)] / 10 (mmol/L)

-

Add the calculated volume of anhydrous DMSO to the vial.

-

-

Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming (to ~30°C) or brief sonication can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Visualization of Key Concepts

Visual diagrams help to clarify the molecular structure and experimental procedures.

Diagram: Molecular Structure and Functional Domains

Caption: Functional domains of the this compound molecule.

Diagram: Experimental Workflow for Solubility Assessment

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propargyl-PEG3-phosphonic acid diethyl ester [myskinrecipes.com]

- 3. Propargyl--PEG3-phosphonic acid CAS#: 1714139-62-4 [amp.chemicalbook.com]

- 4. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG3-phosphonic acid diethyl ester | TargetMol [targetmol.com]

- 6. labsolu.ca [labsolu.ca]

A Technical Guide to the Mechanism of Utility of Propargyl-PEG3-phosphonic acid ethyl ester as a Heterobifunctional Linker

Executive Summary

Propargyl-PEG3-phosphonic acid ethyl ester is not a therapeutic agent with a traditional biological mechanism of action, but rather a sophisticated heterobifunctional chemical tool engineered for precision and versatility in modern chemical biology and materials science. Its power lies in a tripartite molecular architecture: a terminal propargyl group for bioorthogonal "click" reactions, a hydrophilic polyethylene glycol (PEG) spacer for enhanced solubility and biocompatibility, and a phosphonic acid ethyl ester group that serves as a stable, protected anchor for surface modification or as a bioisostere. This guide deconstructs the molecule's functionality, detailing the distinct "mechanisms of utility" at each functional end. We will explore the kinetics and protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the process of ester deprotection to reveal a potent metal-oxide binding moiety, and its pivotal role as a linker in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive resource for researchers seeking to leverage this versatile linker in applications ranging from targeted drug delivery and biosensor development to the surface functionalization of novel materials.

Part 1: Molecular Architecture and Physicochemical Properties

The efficacy of this compound stems from its modular design, where each component serves a distinct and crucial purpose.[1] Understanding this structure is fundamental to exploiting its full potential.

-

The Propargyl Group (C₃H₃): This terminal alkyne is the molecule's reactive handle for click chemistry.[1][2] It is primed for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the covalent attachment of this linker to any molecule bearing an azide group.[3][4]

-

The PEG3 Spacer (- (OCH₂CH₂)₃ -): The three-unit polyethylene glycol chain is a hydrophilic spacer.[1] Its primary role is to enhance the aqueous solubility and biocompatibility of the molecule and any conjugate it forms.[4] This is critical for applications in biological systems, preventing aggregation and improving pharmacokinetic properties.

-

The Phosphonic Acid Ethyl Ester Group (-PO(OH)(OC₂H₅)): This moiety provides a second, orthogonal functionality.[1] The ethyl ester acts as a protecting group for the more reactive phosphonic acid. Upon hydrolysis, the revealed phosphonic acid serves as a robust anchor with a strong affinity for metal ions and metal oxide surfaces.[1][5] Furthermore, phosphonates are recognized as non-hydrolyzable isosteres of phosphate groups, a property that can be exploited in the design of enzyme inhibitors or nucleotide analogs.[6][7][8]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁O₆P | [4] |

| Molecular Weight | 280.25 g/mol | [4] |

| CAS Number | 1052678-30-4 | [4] |

| Appearance | Varies (Typically a liquid or solid) | N/A |

| Solubility | Soluble in DMSO, DCM | [4] |

| Storage Conditions | Store at -20°C for long-term stability | [4][9] |

Part 2: The Dual Mechanisms of Reactivity

The core utility of this linker is its ability to engage in two distinct and controllable chemical transformations at its opposing ends. This dual reactivity allows for sequential or orthogonal conjugation strategies, forming a stable bridge between two different entities.

The "Click Chemistry" Handle: The Propargyl Group

The terminal alkyne participates in one of the most reliable reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Introduced by K.B. Sharpless, this reaction is renowned for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[10][11]

The mechanism involves the copper(I)-catalyzed reaction between the propargyl group (alkyne) and an azide-functionalized molecule to form a stable, five-membered 1,2,3-triazole ring.[1][11] This reaction exhibits a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction, allowing it to proceed efficiently at room temperature.[11]

Experimental Protocol 1: General CuAAC Bioconjugation

This protocol describes a general method for conjugating this compound to an azide-containing biomolecule (e.g., a protein or oligonucleotide).

Self-Validation: The success of the reaction is validated by a clear shift in molecular weight, observable via techniques like SDS-PAGE for proteins or mass spectrometry, confirming the covalent addition of the linker.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-containing biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of sodium ascorbate in water. This must be made fresh.

-

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the reagents in the following order:

-

Azide-biomolecule to a final concentration of 1 mM.

-

This compound to a final concentration of 2-5 mM (2-5 fold molar excess).

-

THPTA ligand to a final concentration of 1.2 mM.

-

Copper(II) sulfate to a final concentration of 1 mM.

-

-

Vortex briefly to mix.

-

Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours.

-

-

Purification:

-

Remove unreacted linker and catalyst using a suitable method for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or spin filtration).

-

-

Analysis:

-

Confirm conjugation using mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass increase corresponding to the linker.

-

Alternatively, analyze protein conjugates by SDS-PAGE, looking for a shift in the protein's band size.

-

The Anchoring Moiety: The Phosphonate Group

The phosphonic acid ethyl ester end provides a latent, high-affinity anchor. The ethyl ester is a critical protecting group, rendering the phosphonate inert during the initial click chemistry step. This orthogonality is key to its utility.[1]

Mechanism of Deprotection and Binding: The ester can be hydrolyzed under acidic conditions to yield the free phosphonic acid.[7][12] The resulting phosphonic acid group is a powerful ligand for various metal oxides (e.g., TiO₂, Fe₃O₄, ZrO₂). It forms strong, stable dative bonds between its oxygen atoms and the metal atoms on the substrate surface, creating a robust self-assembled monolayer. This property is invaluable for immobilizing biomolecules on biosensor surfaces or functionalizing nanoparticles for targeted delivery.[1][5]

Experimental Protocol 2: Surface Functionalization of Titanium Dioxide Nanoparticles

This protocol details the functionalization of TiO₂ nanoparticles with a biomolecule previously conjugated using Protocol 1.

Self-Validation: Successful functionalization is confirmed by analytical techniques like X-ray Photoelectron Spectroscopy (XPS) to detect phosphorus on the surface, and Dynamic Light Scattering (DLS) to measure the increase in nanoparticle hydrodynamic radius.

Methodology:

-

Ester Hydrolysis (Deprotection):

-

Take the purified conjugate from Protocol 1, lyophilize to dryness if in an aqueous buffer.

-

Redissolve the conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) or in 6M Hydrochloric Acid (HCl).

-

Stir the solution at room temperature for 4-6 hours to ensure complete hydrolysis of the ethyl ester.

-

Remove the acid and solvent under reduced pressure (roto-evaporation). This step is critical and may require repeated co-evaporation with a solvent like methanol to remove all traces of acid. The resulting product is the deprotected, phosphonic acid-terminated conjugate.

-

-

Nanoparticle Preparation:

-

Disperse a known quantity of TiO₂ nanoparticles in an appropriate solvent (e.g., ethanol or anhydrous toluene) via sonication to create a uniform suspension (e.g., 1 mg/mL).

-

-

Surface Conjugation:

-

Dissolve the deprotected conjugate in the same solvent used for the nanoparticles.

-

Add the conjugate solution to the nanoparticle suspension. A typical ratio is a 2-5 fold molar excess of the conjugate relative to the estimated surface area binding sites of the nanoparticles.

-

Allow the mixture to react overnight at room temperature with gentle agitation.

-

-

Washing and Purification:

-

Centrifuge the nanoparticle suspension to pellet the functionalized particles.

-

Discard the supernatant containing unreacted conjugate.

-

Resuspend the pellet in fresh solvent and sonicate briefly.

-

Repeat the centrifugation and resuspension steps 3-4 times to ensure complete removal of non-covalently bound material.

-

-

Analysis:

-

Analyze the final, washed nanoparticles using XPS to confirm the presence of a P 2p signal.

-

Use DLS to measure the increase in particle size, and zeta potential measurements to observe a change in surface charge, both indicative of successful surface coating.

-

Part 3: Application in Targeted Protein Degradation - PROTAC Synthesis

A primary application for linkers like this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][13] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.[13] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.

The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for enabling the proper three-dimensional orientation of the target protein and E3 ligase to form a productive ternary complex. This compound is an ideal candidate for this role. A synthetic strategy could involve first attaching an azide-modified E3 ligase ligand via a CuAAC reaction, followed by deprotection of the phosphonate and subsequent coupling to a target protein ligand.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propargyl-PEG3-phosphonic acid diethyl ester [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 6. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonate - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 13. Propargyl-PEG3-phosphonic acid diethyl ester | TargetMol [targetmol.com]

Propargyl-PEG3-Phosphonic Acid Ethyl Ester: A Technical Guide for PROTAC Linker Chemistry

Foreword: The Linker as the Linchpin of PROTAC Design

In the rapidly advancing field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC's architecture is deceptively simple: a ligand for the POI and a ligand for an E3 ubiquitin ligase are joined by a chemical linker.[1][2] While the ligands provide specificity, it is the often-underestimated linker that dictates the efficacy, pharmacokinetics, and overall success of the degrader.[3][] This guide provides an in-depth technical overview of a specific and versatile linker, Propargyl-PEG3-phosphonic acid ethyl ester, for researchers and drug development professionals. We will delve into its rational design, synthesis, application in PROTAC assembly, and the unique chemical attributes that make it a valuable tool in the protein degradation arsenal.

Deconstructing this compound: A Trifecta of Functionality

The molecular architecture of this compound is a strategic amalgamation of three key functional components, each imparting distinct and advantageous properties to the resulting PROTAC.[5]

| Component | Chemical Group | Function in PROTAC Design |

| Click Chemistry Handle | Propargyl (Terminal Alkyne) | Provides a reactive site for highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling modular and reliable PROTAC assembly.[6][] |

| Solubilizing Spacer | Polyethylene Glycol (PEG3) | The three-unit PEG chain enhances aqueous solubility and can improve cell permeability and overall bioavailability of the PROTAC molecule.[5][8] Its flexibility is crucial for facilitating the optimal orientation of the two ligands to form a stable and productive ternary complex.[2] |

| Stable Anchor/Modulator | Phosphonic Acid Ethyl Ester | Offers a stable, non-hydrolyzable point of attachment. The phosphonate moiety can also serve as an anchor to various substrates or be hydrolyzed to the free phosphonic acid, which has a strong affinity for metal surfaces, opening avenues for diagnostic applications.[5][9] |

This trifunctional design allows for a modular approach to PROTAC synthesis, where pre-functionalized POI ligands and E3 ligase ligands can be readily conjugated.

Synthesis and Characterization: A Reproducible Workflow

The synthesis of this compound requires a strategic, multi-step approach that leverages well-established organic chemistry reactions. The following protocol outlines a common and effective synthetic route.

Synthetic Pathway Overview

A plausible and frequently employed synthetic route involves a two-step process starting from a suitable PEG3 derivative. This strategy relies on the Williamson ether synthesis followed by the Michaelis-Arbuzov reaction.[5]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. precisepeg.com [precisepeg.com]

Propargyl-PEG3-Phosphonic Acid Ethyl Ester: A Multifunctional Linker in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Linkers

In the landscape of contemporary drug discovery, the ability to selectively modulate biological processes is paramount. This often requires the precise chemical conjugation of different molecular entities to create novel therapeutic agents with tailored functionalities. Bifunctional linkers are the molecular architects of these constructs, providing a structural bridge that dictates the spatial orientation, solubility, and overall efficacy of the final conjugate. Among the diverse array of available linkers, Propargyl-PEG3-phosphonic acid ethyl ester has emerged as a particularly versatile and powerful tool. Its unique tripartite structure, comprising a terminal alkyne for "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester for surface anchoring or as a phosphate mimic, offers a remarkable degree of synthetic flexibility and functional control.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of this compound in drug discovery. We will delve into its role in the rational design of Proteolysis Targeting Chimeras (PROTACs), its utility in bioconjugation for creating targeted therapeutics, and its application in the development of novel biosensors and imaging agents.

I. Molecular Architecture and Functional Attributes

The efficacy of this compound stems from the distinct properties of its three key functional domains:

-

The Propargyl Group (Terminal Alkyne): This functional group is the cornerstone of its utility in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the rapid and robust formation of a stable triazole linkage with azide-modified molecules under mild conditions.[2][3] This bioorthogonal reactivity is essential for conjugating the linker to a wide range of biomolecules, including peptides, proteins, and small molecule drugs, without interfering with their biological activity.[4]

-

The Triethylene Glycol (PEG3) Spacer: The PEG3 spacer imparts crucial physicochemical properties to the linker and the resulting conjugates. Its hydrophilic nature enhances aqueous solubility, a critical factor for improving the bioavailability and reducing the non-specific binding of often hydrophobic drug molecules.[5] The flexibility and defined length of the PEG chain allow for precise control over the distance and orientation between the conjugated molecules, which is a critical parameter in the design of effective PROTACs.[6][7]

-

The Phosphonic Acid Ethyl Ester Group: This moiety provides a dual functionality. In its ester form, it can act as a stable, non-hydrolyzable mimic of a phosphate group, enabling it to interact with phosphate-binding proteins or enzymes.[8] Furthermore, the ethyl ester can be readily deprotected to the corresponding phosphonic acid, which has a strong affinity for metal oxides. This property is particularly valuable for the immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.[9][10]

Below is a diagram illustrating the functional components of this compound.

Caption: PROTAC-mediated protein degradation workflow.

Application in Targeting KRAS Signaling

The KRAS oncogene is a high-priority target in cancer therapy. PROTACs offer a promising strategy to degrade mutant KRAS proteins. The design of the linker is critical for achieving potent and selective degradation. For instance, in the development of KRASG12C degraders, a systematic screen of linker lengths revealed that shorter linkers of approximately 6 atoms were most effective for VHL-recruiting PROTACs based on the MRTX849 inhibitor. [11]This highlights the importance of empirical optimization of the linker for each specific target and E3 ligase pair. While this compound provides a versatile starting point, further modifications to the linker length and composition may be necessary to achieve optimal activity.

III. Bioconjugation and Surface Modification

The orthogonal reactivity of the propargyl and phosphonic acid ethyl ester groups makes this linker a valuable tool for a wide range of bioconjugation applications beyond PROTACs.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful method for attaching the linker to azide-modified biomolecules. [12]This can be used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

Surface Functionalization for Biosensors

Upon deprotection of the ethyl ester, the resulting phosphonic acid can form strong, stable bonds with metal oxide surfaces, such as silicon oxide, titanium oxide, and zirconium oxide. [9][13]This allows for the covalent immobilization of biomolecules onto sensor chips for various diagnostic applications. [14][15]For example, a protein or antibody can be conjugated to the propargyl end of the linker via CuAAC, and the resulting conjugate can then be immobilized on a phosphonate-activated surface. This oriented immobilization can improve the sensitivity and specificity of the biosensor. [16] The following diagram illustrates the workflow for surface functionalization using Propargyl-PEG3-phosphonic acid.

Caption: Workflow for biomolecule immobilization on a surface.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of Propargyl-PEG3-phosphonic acid diethyl ester

This protocol describes a plausible synthesis route based on the Michaelis-Arbuzov reaction. [17][18][19][20] Materials:

-

1-bromo-2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethane (Propargyl-PEG3-Br)

-

Triethyl phosphite

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Propargyl-PEG3-Br (1.0 equivalent) and triethyl phosphite (1.2 equivalents) in anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or 31P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Propargyl-PEG3-phosphonic acid diethyl ester.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an azide-modified molecule to this compound. [1][4] Materials:

-

This compound

-

Azide-modified biomolecule (e.g., peptide, protein, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if required to dissolve starting materials)

Procedure:

-

Prepare stock solutions of all reagents. Dissolve this compound and the azide-modified biomolecule in a suitable solvent (e.g., DMSO or PBS). Prepare aqueous stock solutions of CuSO4 (20 mM), sodium ascorbate (100 mM), and THPTA (50 mM).

-

In a microcentrifuge tube, combine the azide-modified biomolecule (1.0 equivalent) and this compound (1.2-2.0 equivalents) in PBS.

-

Add THPTA to the reaction mixture (final concentration 0.5-1.0 mM).

-

Add CuSO4 to the reaction mixture (final concentration 0.1-0.25 mM).

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

-

Purify the resulting conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted starting materials and catalyst.

Protocol 3: Deprotection of Ethyl Ester to Phosphonic Acid (McKenna Reaction)

This protocol describes the dealkylation of the phosphonate ester to the corresponding phosphonic acid using bromotrimethylsilane (TMSBr). [21][22][23][24][25][26] Materials:

-

This compound conjugate

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound conjugate (1.0 equivalent) in anhydrous DCM or ACN under an inert atmosphere.

-

Add TMSBr (2.2-3.0 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by 31P NMR spectroscopy until the starting material is consumed.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Carefully add methanol to the residue and stir for 30 minutes to hydrolyze the silyl ester intermediate.

-

Remove the methanol under reduced pressure to yield the crude phosphonic acid product.

-

The product can be further purified by precipitation or chromatography if necessary.

V. Conclusion and Future Perspectives

This compound represents a sophisticated and highly adaptable molecular tool for modern drug discovery. Its trifunctional design provides researchers with a versatile platform for the construction of complex and highly functionalized therapeutic and diagnostic agents. The continued exploration of novel linker architectures, informed by a deeper understanding of the structural and dynamic requirements for optimal biological activity, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and selectivity. As the field of targeted protein degradation and bioconjugation continues to evolve, the strategic application of well-designed linkers such as this compound will remain a cornerstone of innovation.

VI. References

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]

-

Zeng, M., et al. (2020). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. Journal of Medicinal Chemistry, 63(13), 6802-6811. [Link]

-

BenchChem. (2025). A step-by-step guide for synthesizing a PROTAC with a pre-made linker. BenchChem Application Notes.

-

BenchChem. (2025). Application Notes & Protocols: Experimental Design for PROTAC Synthesis and Evaluation with PEG Linkers. BenchChem Application Notes.

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]

-

ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. ResearchGate.

-

Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(18), 10146-10168. [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Galezowska, J., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1445. [Link]

-

ResearchGate. (2025). Impact of linker length on the activity of PROTACs. ResearchGate.

-

BenchChem. (2025). Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups. BenchChem Troubleshooting & Optimization.

-

ResearchGate. (2025). McKenna Reaction-Which Oxygen Attacks Bromotrimethylsilane? ResearchGate.

-

Bond, M. J., & Crews, C. M. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-9.

-

Gallant, C., et al. (2016). Comparison of Zirconium Phosphonate-Modified Surfaces for Immobilizing Phosphopeptides and Phosphate-Tagged Proteins. Langmuir, 32(23), 5827-5836. [Link]

-

ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. ResearchGate.

-

ResearchGate. (2025). Design, synthesis and biological evaluation of KRASG12C-PROTACs. ResearchGate.

-

Zhang, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4529-4545.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

ResearchGate. (2025). Comparison of Zirconium Phosphonate-Modified Surfaces for Immobilizing Phosphopeptides and Phosphate-Tagged Proteins. ResearchGate.

-

ResearchGate. (2025). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate.

-

Wang, Y., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(2), 642-659. [Link]

-

Liu, Y., et al. (2014). An organophosphonate strategy for functionalizing silicon photonic biosensors. Lab on a Chip, 14(16), 3029-3037. [Link]

-

Savignac, P., et al. (2011). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 16(9), 7545-7579. [Link]

-

D'Souza, A. A., & De, P. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(8), 13873-13894. [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

-

Keglevich, G., & Kolodyazhnyi, O. I. (2018). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 14, 1830-1869. [Link]

-

AxisPharm. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. AxisPharm. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

ResearchGate. (n.d.). Electrical Sensing of Phosphonates by Functional Coupling of Phosphonate Binding Protein PhnD to Solid-State Nanopores. ResearchGate.

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC.

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Grokipedia.

-

Schyrr, B., et al. (2020). Electrical Sensing of Phosphonates by Functional Coupling of Phosphonate Binding Protein PhnD to Solid-State Nanopores. ACS Sensors, 5(2), 432-440. [Link]

-

BenchChem. (2025). Application Notes and Protocols for the Michaelis-Arbuzov Reaction with Diethyl Phenylphosphonite. BenchChem Application Notes.

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. [Link]

-

Galezowska, J., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1445. [Link]

-

PrecisePEG. (n.d.). PEG Phosphonate. PrecisePEG. [Link]

-

BenchChem. (2025). synthesis of bifunctional PEG linkers. BenchChem Application Notes.

-

AxisPharm. (n.d.). Phosphonate PEG. AxisPharm. [Link]

-

Taleb, M., et al. (2018). Polyphosphonate ligands: From synthesis to design of hybrid PEGylated nanoparticles toward phototherapy studies. Journal of Colloid and Interface Science, 513, 629-638. [Link]

-

ResearchGate. (2025). Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. ResearchGate.

-

BenchChem. (2025). Application Notes and Protocols: Diethyl 10-bromodecylphosphonate in Surface Modification of Materials. BenchChem Application Notes.

Sources

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 8. precisepeg.com [precisepeg.com]